1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylicacidhydrochloride
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Overview
Description
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the empirical formula C10H14N2O2S. It is a derivative of piperidine and thiazole, which are both significant in medicinal chemistry due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and reagents such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve large-scale reactions in controlled environments to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid: Similar in structure but with a different position of the carboxylic acid group.
2,4-Disubstituted thiazoles: These compounds have similar thiazole rings but different substituents, leading to varied biological activities.
Uniqueness
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is unique due to its specific combination of the thiazole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H15ClN2O2S |
---|---|
Molecular Weight |
262.76 g/mol |
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-7-6-15-10(11-7)12-4-2-8(3-5-12)9(13)14;/h6,8H,2-5H2,1H3,(H,13,14);1H |
InChI Key |
ALVPCIQZIMTXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(CC2)C(=O)O.Cl |
Origin of Product |
United States |
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